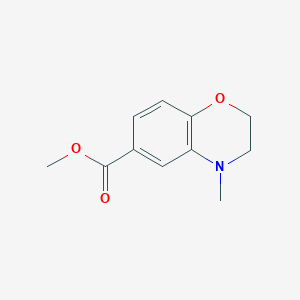

methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Descripción

Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound featuring a partially saturated benzoxazine core with a methyl group at position 4 and a methyl ester at position 6. The 3,4-dihydro configuration indicates partial saturation of the ring, distinguishing it from fully aromatic benzoxazines.

Propiedades

IUPAC Name |

methyl 4-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12-5-6-15-10-4-3-8(7-9(10)12)11(13)14-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTVFSQCCDLERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185583 | |

| Record name | Methyl 3,4-dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-64-5 | |

| Record name | Methyl 3,4-dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of 2-Aminophenol Derivatives with β-Ketoesters

A classical and widely employed method involves the condensation of 2-aminophenol derivatives with methyl acetoacetate or similar β-ketoesters. This reaction proceeds via nucleophilic attack of the amino group on the ketoester, followed by intramolecular cyclization to form the benzoxazine ring.

- Reaction Conditions: Reflux in ethanol or other suitable solvents with or without acid/base catalysts.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids can facilitate cyclization.

- Outcome: Formation of the 3,4-dihydro-1,4-benzoxazine core with methyl substitution at the 4-position and methyl ester at the 6-position.

Methylation and Esterification Steps

- If starting materials lack the methyl group at the 4-position, methylation can be performed post-cyclization using methylating agents like methyl iodide under basic conditions.

- The carboxylate group is typically introduced via esterification of the corresponding carboxylic acid or by using methyl ester-containing starting materials.

Alternative Synthetic Procedures from Literature

A recent study on benzoxazine derivatives (including related 3,4-dihydro-2H-1,4-benzoxazines) describes a multi-step synthesis involving:

- Preparation of racemic or enantiomerically pure 3-methyl-3,4-dihydro-1,4-benzoxazine intermediates.

- Hydrazinolysis to remove protecting groups if used.

- Nucleophilic substitution reactions on chloropyrimidines to introduce further functionalization, demonstrating the versatility of the benzoxazine scaffold for conjugation chemistry.

Although this study focuses on pyrimidine conjugates, the initial benzoxazine preparation steps are relevant for methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate synthesis.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | 2-Aminophenol + methyl acetoacetate, reflux EtOH, acid catalyst | 70–85 | High purity with recrystallization |

| Methylation (if required) | Methyl iodide, base (e.g., K2CO3), DMF solvent | 80–90 | Selective methylation at 4-position |

| Esterification (if required) | Acid + methanol, acid catalyst (H2SO4) | 75–88 | Efficient ester formation |

The overall synthetic process can achieve yields ranging from 60% to 85%, depending on the purity of starting materials and optimization of reaction parameters.

Purification and Characterization

- Purification: Typically involves recrystallization from ethanol or ethyl acetate and flash column chromatography using silica gel.

- Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination. Optical rotation measurements may be used if enantiomerically pure compounds are synthesized.

Research Findings and Applications

- The benzoxazine scaffold, including this compound, serves as a versatile intermediate for the synthesis of biologically active compounds.

- Its preparation methods have been optimized to allow further functionalization for pharmaceutical and material science applications.

- Studies have demonstrated that derivatives of this compound can be used to explore antiviral, antimicrobial, and anticancer activities.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization of 2-aminophenol | 2-Aminophenol + methyl acetoacetate | Condensation & cyclization | Reflux in EtOH, acid catalyst | 70–85 | |

| Methylation | Benzoxazine intermediate | Alkylation | Methyl iodide, base, DMF | 80–90 | |

| Esterification | Carboxylic acid + methanol | Fischer esterification | Acid catalyst, reflux | 75–88 | |

| Hydrazinolysis & substitution | Protected benzoxazine derivatives | Deprotection & nucleophilic substitution | Reflux ethanol, hydrazine | 75 |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The benzoxazine ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Aplicaciones Científicas De Investigación

Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mecanismo De Acción

The mechanism of action of methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparación Con Compuestos Similares

Substituent Positional Isomers

a. Methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (Positional Isomer)

- Structural Difference : Methyl group at position 5 instead of 4.

- Molecular Formula: C11H13NO3 (identical to the target compound).

- This positional isomer may exhibit altered reactivity due to steric and electronic effects .

b. Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Functional Group Modifications

a. Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

b. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid

- Structural Difference : Carboxylic acid at position 2 instead of methyl ester at 6.

- Molecular Formula: C10H11NO3.

- Key Data: Melting Point: 143–152.5°C ().

Halogenated Derivatives

a. Ethyl 4-Acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

- Structural Difference : Chlorine at position 6 and acetyl group at position 4.

- Molecular Formula: C13H14NO4Cl.

- Key Data :

b. Ethyl 4-Acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Sulfur-Containing Derivatives

6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid

- Structural Difference : Methylsulfonyl group at position 4.

- Molecular Formula: C10H10ClNO5S.

Key Observations

- Positional Isomerism : Shifting the methyl group from position 4 to 5 () or altering ester groups (methyl vs. ethyl) significantly impacts physical properties and reactivity.

- Functional Groups : The 3-oxo derivative () exhibits a higher melting point and distinct IR signals due to ketone formation, while halogenation (Cl, Br) increases molecular weight and alters stability .

- Synthetic Utility : Ethyl esters (e.g., 7d in ) are often intermediates in nucleophilic substitution or hydrolysis reactions, whereas carboxylic acids () serve as precursors for amide coupling .

Actividad Biológica

Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, antimicrobial effects, and structure-activity relationships (SAR) based on recent studies.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- CAS Number : 532391-89-2

Cytotoxic Activity

Recent studies have demonstrated that derivatives of benzoxazine compounds exhibit notable cytotoxicity against various cancer cell lines. Specifically, this compound has been tested against several tumor cell lines, revealing promising results.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| This compound | COLO201 (Human Colorectal) | <30 | |

| This compound | A549 (Lung Cancer) | >50 | |

| This compound | MDA-MB-231 (Breast Cancer) | >40 |

The compound demonstrated a selective cytotoxic effect against COLO201 cells with a CC50 value lower than 30 µM, indicating significant potency compared to other tested lines.

The mechanism by which this compound exerts its cytotoxic effects involves the induction of cell cycle arrest and apoptosis. Flow cytometry analyses revealed that treatment with the compound led to:

- G0/G1 Phase Arrest : Cells were primarily arrested in the G0/G1 phase at lower concentrations.

- G2/M Phase Arrest : At higher concentrations (>30 µM), there was an increase in cells accumulating in the G2/M phase due to DNA damage response mechanisms.

This dual-phase arrest suggests that the compound may interfere with DNA synthesis and repair processes, leading to increased apoptosis in sensitive cell lines like COLO201 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains; however, detailed data on specific pathogens and mechanisms remain limited.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of benzoxazine derivatives. Variations in substituents on the benzoxazine ring significantly affect biological activity. For instance:

- Substituent Variability : The presence of different alkyl groups or functional groups can enhance or diminish cytotoxic effects.

- Ring Modifications : Alterations in the oxazine ring structure can lead to changes in solubility and bioavailability.

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Alkyl Group Addition | Increased cytotoxicity | |

| Hydroxyl Substitution | Decreased solubility | |

| Aromatic Ring Alteration | Enhanced selectivity for tumor cells |

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazine derivatives:

- Case Study on COLO201 Cells : A study revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining.

- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall efficacy and reduce resistance in cancer cells .

Q & A

Basic Research Questions

Q. What are common synthetic routes for methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclization of 2-aminophenol derivatives with methyl acrylate under acidic conditions. Alternatively, triazine-mediated coupling (e.g., using 2,4,6-trichlorotriazine) with methoxy-substituted phenols enables regioselective functionalization of the benzoxazine core . For esterification, carbodiimide coupling agents (e.g., DCC/DMAP) are recommended to avoid side reactions.

Q. How is this compound characterized for structural confirmation in academic studies?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 143–152.5°C) with literature data to confirm purity .

- NMR Spectroscopy : Use - and -NMR to verify the methyl ester (δ ~3.7 ppm for COOCH) and dihydrobenzoxazine ring protons (δ 3.0–4.5 ppm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction data, as demonstrated for analogous benzoxazinones .

Q. What analytical methods ensure purity and stability during storage?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to monitor degradation products .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 222.1) and rule out impurities .

- Storage : Store at −20°C under inert gas (argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Recrystallize the compound from ethanol/water (9:1) to obtain a single polymorph, and validate purity via DSC (differential scanning calorimetry). Cross-reference spectral data with structurally related compounds (e.g., sulfonyl chloride derivatives) to identify misassignments .

Q. What structure-activity relationship (SAR) insights exist for modifications to the benzoxazine core?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilic reactivity, while methyl groups at position 4 improve metabolic stability .

- Biological Activity : Replace the methyl ester with a carboxylic acid to study binding to serine hydrolases, as seen in related benzoxazinone inhibitors .

Q. How can synthetic protocols be optimized for green chemistry principles?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for cyclization steps .

- Catalysis : Use Bi(III) catalysts for one-pot syntheses to reduce step count and waste .

Q. What computational strategies predict reactivity or regioselectivity in benzoxazine derivatives?

- Methodological Answer :

- DFT Calculations : Model transition states for ring-opening reactions using B3LYP/6-31G(d) to predict nucleophilic attack sites .

- Molecular Dynamics : Simulate solvent effects on ester hydrolysis rates to guide storage conditions .

Q. What challenges arise in X-ray crystallography of benzoxazine derivatives, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from ethyl acetate/hexane to obtain diffraction-quality crystals.

- Disorder : Address conformational flexibility in the dihydrobenzoxazine ring by refining occupancy factors or applying restraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.